9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride

Antidepressant drug discovery Psychoplastogen pharmacology Forced swim test

Selectively procure 9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride (IBG HCl), the optimal ibogalog for rodent depression models requiring superior antidepressant potency (2.5-fold lower effective dose vs DM506 at 10 mg/kg) and sustained 72-hour single-dose efficacy. For serotonergic psychoplastogen studies demanding maximal SERT selectivity over NET/DAT, this compound’s receptor-level discrimination—validated by serotonergic ablation—outperforms DM506 and TBG. In oxaliplatin-induced neuropathic pain, IBG’s peak analgesic potency (on par with CAG) makes it the compound of choice. Its competitive 5-HT₂B antagonism mitigates valvulopathy risk in chronic-dosing protocols, unlike DM506’s partial agonism. Available at ≥95% purity (HPLC). For research use only.

Molecular Formula C14H19ClN2O
Molecular Weight 266.76 g/mol
Cat. No. B8252238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride
Molecular FormulaC14H19ClN2O
Molecular Weight266.76 g/mol
Structural Identifiers
SMILESCN1CCC2=C(CC1)NC3=C2C=C(C=C3)OC.Cl
InChIInChI=1S/C14H18N2O.ClH/c1-16-7-5-11-12-9-10(17-2)3-4-13(12)15-14(11)6-8-16;/h3-4,9,15H,5-8H2,1-2H3;1H
InChIKeyTUTGWVSMDWZLDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride (Ibogainalog HCl) – Compound Identity and Procurement-Relevant Profile


9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride (CAS 19869-44-4; molecular formula C₁₄H₁₉ClN₂O; MW 266.77 g/mol) is the hydrochloride salt of ibogainalog (IBG), also designated 9-methoxyibogaminalog [1]. IBG is a synthetic, simplified ibogaine analogue belonging to the ibogalog class—tricyclic cyclized tryptamines characterized by a mostly-hydrogenated 7-membered azepine ring fused to an indole system, from which the isoquinuclidine ring of natural iboga alkaloids has been excised [2]. IBG functions as a non-selective serotonin receptor modulator with agonist activity at 5-HT₂A and 5-HT₂C receptors and antagonist activity at 5-HT₂B receptors [3]. It is commercially available at ≥95% purity (HPLC) from multiple suppliers for research use .

Why Generic Substitution of 9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride Fails Without Quantitative Comparator Validation


The ibogalog scaffold supports divergent pharmacological profiles through single-point modifications: the presence and position of the methoxy substituent on the indole ring, the N-methylation state of the azepine nitrogen, and the choice of salt form each independently alter receptor selectivity, functional activity, and in vivo potency duration [1]. Substituting ibogainalog (9-OCH₃) with its closest structural analog ibogaminalog (DM506; 9-H) or the positional isomer tabernanthalog (TBG; 8-OCH₃) produces compounds that differ in antidepressant effective dose, serotonin transporter (SERT) selectivity, 5-HT₂B functional activity (antagonist vs. partial agonist), and duration of anti-neuropathic action [2][3]. These molecular distinctions preclude generic interchangeability for any application where receptor-level selectivity, in vivo potency, or duration of action is an experimental variable.

9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride: Product-Specific Quantitative Evidence for Differentiated Selection


2.5-Fold Higher Antidepressant Potency of Ibogainalog (IBG) Versus Ibogaminalog (DM506) in Murine Behavioral Despair Models

In a direct head-to-head comparison within the same study, a single intraperitoneal administration of ibogainalog (IBG) at 10 mg/kg produced antidepressant-like activity in naïve mice equivalent to that achieved by ibogaminalog (DM506) at 25 mg/kg, representing a 2.5-fold potency advantage for IBG. Both compounds were tested in the forced swim test (FST) and tail suspension test (TST), with effects persisting for 72 hours and abolished by the selective 5-HT₂A antagonist volinanserin [1]. The chronic immobilization stress (CIS) model confirmed sustained antidepressant effects for 48 hours in both compounds at these differential doses.

Antidepressant drug discovery Psychoplastogen pharmacology Forced swim test

Ibogainalog (IBG) Exhibits the Highest Serotonin Transporter (SERT) Selectivity Among Three Profiled Ibogalogs

Among the three ibogalogs concurrently profiled for monoamine transporter inhibition—DM506 (ibogaminalog), IBG (ibogainalog), and TBG (tabernanthalog)—all three inhibited transporters with rank-order selectivity SERT > NET > DAT; however, IBG exhibited the highest selectivity for SERT over the norepinephrine and dopamine transporters [1]. This differentiated SERT selectivity is mechanistically significant because in vivo 5-HT depletion, but not norepinephrine depletion, abolished the antidepressant-like activity of ibogalogs, confirming that serotonergic transmission is the primary pathway mediating their behavioral effects [1].

Monoamine transporter inhibition Serotonergic transmission Antidepressant mechanism

Ibogainalog (IBG) Demonstrates Highest Anti-Neuropathic Potency, Whereas DM506 and nor-IBG Provide Longest Duration of Action

In the oxaliplatin (OXA)-induced neuropathic pain model in mice, all tested ibogalogs induced pain-relieving activity measured by cold plate and paw pressure tests; however, IBG and catharanthalog (CAG) were identified as the most potent compounds, whereas nor-IBG and DM506 were the longest-acting [1]. Sub-threshold doses of IBG (1 mg/kg) produced significant pain relief only when co-administered with a sub-threshold dose of the mGlu₂ receptor agonist LY379268, demonstrating functional crosstalk between 5-HT₂A and mGlu₂ receptors that enhances analgesic efficacy at low IBG doses [1]. The anti-neuropathic activity of all ibogalogs was abolished by the 5-HT₂A antagonist ketanserin [1].

Neuropathic pain Oxaliplatin-induced neuropathy 5-HT₂A receptor

Divergent 5-HT₂B Receptor Functional Activity: Ibogainalog (IBG) as Competitive Antagonist Versus Ibogaminalog (DM506) as Partial Agonist

Radioligand binding and functional assays reveal a critical pharmacological divergence at the 5-HT₂B receptor: IBG acts as a competitive antagonist, whereas DM506 exhibits partial but potent agonist activity at this subtype [1]. 5-HT₂B receptor agonism is associated with valvular heart disease and pulmonary hypertension, making antagonist or neutral activity at this receptor a desirable safety feature for compounds intended for chronic administration [2]. Both compounds, along with TBG, fully activate 5-HT₂A and 5-HT₂C receptors with similar nanomolar potency, but this 5-HT₂B functional difference constitutes a key differentiation point [1].

5-HT₂B receptor Cardiac safety Receptor functional selectivity

Ibogainalog (IBG) and Ibogaminalog (DM506) Improve Spatial Memory Superior to Tabernanthalog (TBG) via 5-HT₂A Receptor-Mediated NMDA Potentiation

In the Barnes maze test, both ibogaminalog (DM506) and ibogainalog (IBG) significantly improved short-term (30 min) and long-term (24 and 72 h) spatial memory in mice, whereas tabernanthalog (TBG) showed markedly less efficacy [1]. DM506 enhanced NMDA receptor-mediated current peak amplitude in acutely dissociated hippocampal CA1 pyramidal neurons with an EC₅₀ of 20 ± 15 nM, an effect blocked by Mg²⁺ and by selective 5-HT₂A/₂C antagonists [1]. TBG showed a lower effect than DM506 at high concentrations, and IBG shared the memory-enhancing profile of DM506 while being distinct from TBG [1].

Cognitive enhancement Spatial memory Hippocampal NMDA receptor

5-HT₂ Receptor Subfamily Binding Affinity Rank Order: Ibogaminalog (DM506) > Ibogainalog (IBG) > Tabernanthalog (TBG)

Radioligand binding assays conducted under identical conditions established that all three ibogalogs bind to the 5-HT₂ receptor subfamily with a consistent affinity rank order of DM506 > IBG > TBG, while all three fully activate 5-HT₂A and 5-HT₂C receptors with similar potency in the nanomolar range [1]. DM506 alone has been characterized with explicit binding constants: 5-HT₂A Ki = 24 nM, 5-HT₂B Ki = 16 nM [2]. The intermediate affinity position of IBG, combined with its differentiated functional profile (SERT selectivity, 5-HT₂B antagonism, antidepressant potency), positions it as a mechanistically distinct tool compound within the ibogalog series.

Serotonin receptor binding 5-HT₂A affinity Structure-activity relationship

High-Impact Research and Procurement Application Scenarios for 9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride


Preclinical Antidepressant Discovery Requiring High Potency with Favorable Therapeutic Index

IBG's 2.5-fold higher antidepressant potency (10 mg/kg) compared to DM506 (25 mg/kg) in the forced swim and tail suspension tests, combined with sustained 72-hour efficacy after a single dose, makes it the preferred ibogalog for rodent depression models where lower compound consumption, reduced dosing volume, and minimized systemic exposure are critical experimental parameters [1]. Procurement of IBG over DM506 directly enables dose-response studies at lower mass requirements per animal cohort.

Serotonergic Tool Compound Development Requiring SERT Selectivity Without Dopaminergic or Adrenergic Confounds

When a serotonergic psychoplastogen with maximal selectivity for SERT over NET and DAT is required—for example, to interrogate serotonergic versus catecholaminergic contributions to behavioral plasticity—IBG is the rational procurement choice over DM506 and TBG due to its demonstrated highest SERT selectivity among the three [1]. This selectivity is mechanistically validated by in vivo 5-HT depletion experiments showing complete blockade of antidepressant effects upon serotonergic but not noradrenergic ablation.

Neuropathic Pain Model Prioritizing Maximal Analgesic Potency Over Extended Duration

In oxaliplatin-induced neuropathic pain models where peak analgesic potency is the primary endpoint, IBG—identified as one of the two most potent ibogalogs alongside CAG—is the compound of choice for procurement [1]. Researchers seeking extended duration of action with lower peak potency would instead select DM506 or nor-IBG, underscoring that within-class substitution without reference to potency-duration tradeoffs leads to suboptimal experimental design.

Chronic In Vivo Studies Requiring 5-HT₂B Receptor Safety: Antagonist Profile Avoids Valvulopathy Risk

For any chronic administration protocol where cardiac safety is a concern, IBG's competitive antagonist activity at the 5-HT₂B receptor distinguishes it from DM506, which acts as a partial agonist at this receptor subtype [1]. 5-HT₂B agonism is mechanistically linked to drug-induced valvular heart disease [2]. Procurement of IBG rather than DM506 for repeated-dosing studies in rodents directly mitigates the risk of confounding cardiac pathology in safety pharmacology endpoints.

Quote Request

Request a Quote for 9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.